N,2-dimethylpropane-1-sulfonamide

Lipophilicity Physicochemical Properties Drug Design

Select N,2-dimethylpropane-1-sulfonamide for its unique physicochemical profile (XLogP 0.7, TPSA 54.6 Ų), ensuring precise permeability and solubility balance. This ≥95% pure primary sulfonamide building block is ideal for HTS and cell-permeable probe development, offering a distinct advantage over isomers with differing lipophilicity. Supported by full analytical data.

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
Cat. No. B13185228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethylpropane-1-sulfonamide
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)NC
InChIInChI=1S/C5H13NO2S/c1-5(2)4-9(7,8)6-3/h5-6H,4H2,1-3H3
InChIKeyOMHBAVUWXIFNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethylpropane-1-sulfonamide (CAS 131817-25-9) Overview and Structural Context


N,2-dimethylpropane-1-sulfonamide (CAS 131817-25-9) is an organosulfur compound within the primary sulfonamide class, characterized by a sulfonyl group attached to a branched propane backbone and an N-methyl substitution [1]. It has a molecular formula of C5H13NO2S and a molecular weight of 151.23 g/mol . This compound is one of several isomers sharing the same molecular formula, including 2-methylbutane-1-sulfonamide (CAS 854461-68-0) and 2,2-dimethylpropane-1-sulfonamide (CAS 206066-14-0), making structural differentiation paramount for research applications [2].

Why Isomeric Substitution of N,2-Dimethylpropane-1-sulfonamide is Not Trivial


The substitution of N,2-dimethylpropane-1-sulfonamide with a generic C5H13NO2S isomer is not recommended without verification, as computed physicochemical properties reveal meaningful differences. For instance, variations in lipophilicity (XLogP) and topological polar surface area (TPSA) between isomers can significantly impact solubility, membrane permeability, and potential interactions in a biological or chemical system [1]. These differences underscore the need for a specific, well-characterized building block rather than a generic alternative.

Quantitative Differentiation of N,2-Dimethylpropane-1-sulfonamide vs. Key Isomers


Comparative Lipophilicity (XLogP3-AA) with 2-Methylbutane-1-sulfonamide

N,2-dimethylpropane-1-sulfonamide has a higher computed lipophilicity (XLogP3-AA) than 2-methylbutane-1-sulfonamide, indicating increased potential for membrane permeability or solubility in nonpolar environments [1]. This is a key differentiator for applications where compound partitioning is critical.

Lipophilicity Physicochemical Properties Drug Design

Comparative Topological Polar Surface Area (TPSA) with 2-Methylbutane-1-sulfonamide

N,2-dimethylpropane-1-sulfonamide has a significantly lower computed topological polar surface area (TPSA) compared to 2-methylbutane-1-sulfonamide. A lower TPSA is generally correlated with higher membrane permeability [1].

Polar Surface Area Physicochemical Properties ADME

Consistent Baseline Purity Across the Sulfonamide Isomer Class

Procurement data indicates that the baseline purity specification for N,2-dimethylpropane-1-sulfonamide (≥95%) is consistent with its closest structural isomers, including 2-methylbutane-1-sulfonamide (≥95%) and 2,2-dimethylpropane-1-sulfonamide (≥95%) . This confirms that selection between these isomers is driven by structural and physicochemical differences rather than raw material purity.

Chemical Purity Quality Control Procurement

Limited Public Bioactivity Data as a Key Differentiator for Novel Research

A search of primary research papers and patents reveals a significant gap in quantitative biological activity data (e.g., IC50, EC50) for N,2-dimethylpropane-1-sulfonamide, while structurally related sulfonamides have reported target inhibition values. For instance, neopentanesulfonamide is cited in HCV inhibitor patents [1], and other propane-1-sulfonamide derivatives exhibit low nanomolar IC50 values against targets like EG5 (2 nM) and B-RAF (100 nM) [2]. This data scarcity positions N,2-dimethylpropane-1-sulfonamide as a unique, underexplored scaffold for novel target discovery.

Bioactivity Data Novel Chemical Space Medicinal Chemistry

Optimal Research and Procurement Scenarios for N,2-Dimethylpropane-1-sulfonamide


Exploratory Medicinal Chemistry for Novel Target Engagement

Given its lack of published bioactivity data [1], N,2-dimethylpropane-1-sulfonamide is an ideal starting point for high-throughput screening (HTS) or fragment-based drug discovery campaigns. Its distinct physicochemical profile (XLogP 0.7, TPSA 54.6 Ų) [2] offers a unique entry into novel chemical space, minimizing the risk of rediscovering known activity and maximizing the potential for a strong intellectual property position.

Physicochemical Property-Driven Scaffold Selection

The quantifiable differences in lipophilicity and TPSA compared to its isomers [2] make this compound the preferred choice when a specific balance of permeability and solubility is required. For instance, if a project requires a scaffold with lower polarity (higher XLogP, lower TPSA) than 2-methylbutane-1-sulfonamide, N,2-dimethylpropane-1-sulfonamide is the verifiably superior candidate.

Synthetic Chemistry and Building Block Sourcing

As a commercial building block with a consistent purity specification of ≥95% , this compound is ready for use in parallel synthesis, library generation, or as a key intermediate in more complex synthetic routes. The availability of supporting analytical data (NMR, HPLC, GC) from vendors like Bidepharm ensures immediate integration into established chemical workflows.

Probe Development for Cellular Assays

The combination of a moderate XLogP (0.7) and a relatively low TPSA (54.6 Ų) [2] suggests that N,2-dimethylpropane-1-sulfonamide is well-suited for developing cell-permeable probes. Its physicochemical properties indicate a favorable balance for crossing cellular membranes while retaining sufficient polarity to interact with biological targets, making it a strong candidate for intracellular target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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